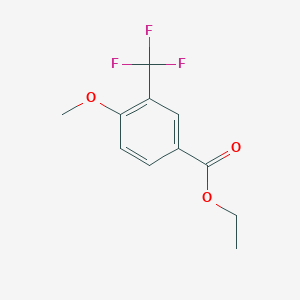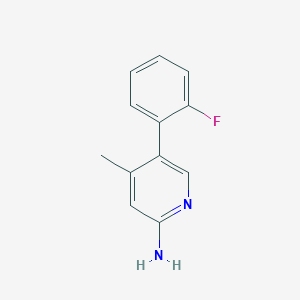
(3',3-Difluorobiphenyl-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3',3-Difluorobiphenyl-5-yl)methanol is a chemical compound characterized by a biphenyl core with two fluorine atoms at the 3' and 3 positions and a methanol group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3',3-Difluorobiphenyl-5-yl)methanol typically involves the following steps:
Biphenyl Derivative Synthesis: Starting with biphenyl, fluorination reactions are performed to introduce fluorine atoms at the desired positions.
Methanol Group Introduction: The methanol group is introduced through a reaction with methanol under specific conditions, often involving catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions, often involving continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (3',3-Difluorobiphenyl-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the methanol group to form corresponding alkanes.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: (3',3-Difluorobiphenyl-5-yl)carboxylic acid.
Reduction: (3',3-Difluorobiphenyl-5-yl)methane.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(3',3-Difluorobiphenyl-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of advanced materials and chemical products.
Mecanismo De Acción
The mechanism by which (3',3-Difluorobiphenyl-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and methanol group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.
Comparación Con Compuestos Similares
(3',3-Difluorobiphenyl-5-yl)methanol is compared with other similar compounds, such as:
Biphenyl-5-ylmethanol: Lacks fluorine atoms, resulting in different reactivity and properties.
3',3-Difluorobiphenyl-4-ylmethanol: Similar structure but with the methanol group at a different position, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
[3-fluoro-5-(3-fluorophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-2-10(6-12)11-4-9(8-16)5-13(15)7-11/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNNLKJRHUYIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7837809.png)


